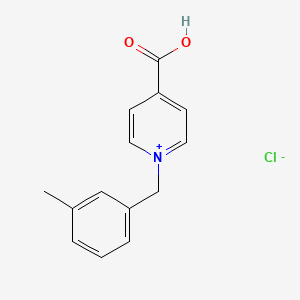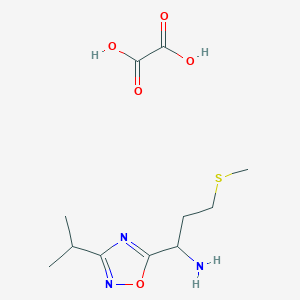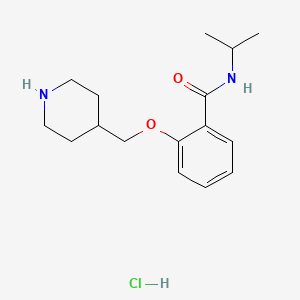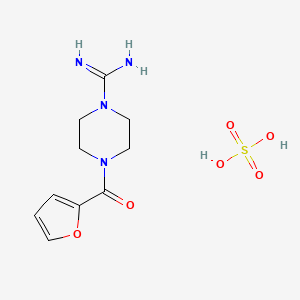![molecular formula C19H20F3N3O3 B1406876 [1-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylideneaminooxy]-acetic acid ethyl ester CAS No. 1311283-97-2](/img/structure/B1406876.png)
[1-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylideneaminooxy]-acetic acid ethyl ester
Übersicht
Beschreibung
[1-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylideneaminooxy]-acetic acid ethyl ester is a useful research compound. Its molecular formula is C19H20F3N3O3 and its molecular weight is 395.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Drug Delivery Systems
Diese Verbindung kann verwendet werden, um Polymersome zu erzeugen – Vesikel, die aus amphiphilem Diblock-Copolymer bestehen . Diese Polymersome können Medikamente einschließen und vor Abbau schützen und sie an bestimmten Stellen oder als Reaktion auf bestimmte Reize wie pH-Wert-Änderungen oder Temperatur freisetzen. Diese gezielte Abgabe kann die Wirksamkeit von Medikamenten verbessern und Nebenwirkungen reduzieren.
Gentherapie
Die Fähigkeit der Verbindung, Polymersome zu bilden, macht sie auch für Anwendungen in der Gentherapie geeignet . Diese Vesikel können genetisches Material transportieren und an Zellen liefern, wodurch potenziell genetische Erkrankungen korrigiert oder neue Behandlungen für Krankheiten wie Krebs ermöglicht werden.
Nanoreaktoren
Aus dieser Verbindung gebildete Polymersome können als Nanoreaktoren fungieren . Sie können Enzyme oder Katalysatoren einschließen und die notwendigen Bedingungen für das Ablaufen bestimmter Reaktionen aufrechterhalten. Dies kann besonders nützlich bei der Synthese komplexer organischer Verbindungen oder in Anwendungen sein, bei denen die Reaktionsbedingungen streng kontrolliert werden müssen.
Theranostik
Die doppelte Rolle der Diagnose und Therapie kann in einer einzigen Plattform zusammengefasst werden, die als Theranostik bekannt ist . Die Polymersome der Verbindung können so konzipiert sein, dass sie therapeutische Wirkstoffe und diagnostische Marker tragen, wodurch die gleichzeitige Behandlung und Überwachung von Krankheiten ermöglicht wird.
Künstliche Organellen
Im Bereich der synthetischen Biologie ist die Herstellung künstlicher Organellen ein bedeutender Schritt nach vorne. Polymersome, die aus dieser Verbindung hergestellt werden, können die Funktionen natürlicher Organellen wie Energieproduktion oder -speicherung in künstlichen Zellen nachahmen .
Sensorplattformen
Die Verbindung kann verwendet werden, um Sensorplattformen für den Nachweis von organischen Molekülen durch Techniken wie Oberflächenverstärkte Raman-Spektroskopie (SERS) zu erstellen . Diese Anwendung ist entscheidend für die Umweltüberwachung, Diagnostik und den Nachweis gefährlicher Stoffe.
Eigenschaften
IUPAC Name |
ethyl 2-[(E)-[3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenyl]methylideneamino]oxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O3/c1-4-27-18(26)12-28-23-11-13-6-5-7-14(8-13)16-9-15(19(20,21)22)10-17(24-16)25(2)3/h5-11H,4,12H2,1-3H3/b23-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHTZPYFEQYAMSV-FOKLQQMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CON=CC1=CC(=CC=C1)C2=NC(=CC(=C2)C(F)(F)F)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CO/N=C/C1=CC(=CC=C1)C2=NC(=CC(=C2)C(F)(F)F)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride](/img/structure/B1406794.png)
![1-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane hydrochloride](/img/structure/B1406795.png)

![8-Methyl-3,8-diaza-bicyclo[4.2.0]octane](/img/structure/B1406800.png)
![3-Methyl-6-(4-methylphenyl)imidazo[2,1-b]-[1,3]thiazole-2-carboxylic acid hydrochloride](/img/structure/B1406802.png)
![N-[(2-Ethyl-1,3-thiazol-4-yl)methyl]-L-prolinamide hydrochloride](/img/structure/B1406803.png)

![1-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride](/img/structure/B1406805.png)
![Ethyl 4-[(2-chlorobenzyl)amino]-butanoate hydrochloride](/img/structure/B1406807.png)

![1-[5-(4-Fluorophenyl)-4-methyl-1,1-dioxidoisothiazol-3-yl]piperidin-4-amine hydrochloride](/img/structure/B1406809.png)
![[2-(4-tert-Butylphenoxy)-1-cyclopropylethyl]-amine hydrochloride](/img/structure/B1406811.png)

